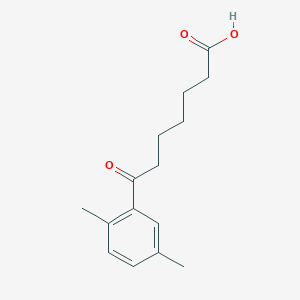

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid (7-DMPA) is a naturally occurring fatty acid that is found in various plant species. It is a saturated fatty acid with a chain length of seven carbons, and is a member of the omega-7 family. 7-DMPA is a nonessential fatty acid, meaning that it can be synthesized by the body, and is found in a variety of foods. It is also known as palmitoleic acid, and is a precursor to other fatty acids, including eicosanoids.

Scientific Research Applications

Photoremovable Protecting Group

- Application : 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid has been explored for its potential as a photoremovable protecting group in organic synthesis or biochemistry. The compound, under irradiation, releases carboxylic acids, which is a key process in the synthesis of "caged compounds" (Zabadal et al., 2001).

Synthesis of Complex Molecules

- Application : This compound plays a role in the synthesis of complex organic molecules. For instance, it has been used in the creation of certain aminoacetophenonic acids, which were isolated from a mangrove endophyte (Guan et al., 2005).

- Application : Another application is in the rearrangement of 5-arylisoxazole-3-hydroxamic acids into oxadiazoles, with the structure of one such compound confirmed by single-crystal X-ray analysis (Potkin et al., 2012).

Photodeprotection in Organic Synthesis

- Application : The compound's 2,5-dimethylphenacyl chromophore acts as a photoremovable protecting group for carboxylic acids, which is significant in organic synthesis (Klan et al., 2000).

Synthesis of Intermediates for Pharmaceuticals

- Application : It has been utilized in synthesizing intermediates like Methyl 7-Oxoheptanoate, crucial for preparing certain pharmaceuticals (Ballini & Petrini, 1984).

Complex Organic Transformations

- Application : The compound is involved in various complex organic transformations, such as the synthesis of tetramethyl- and dimethyl-tetrahydronaphthalene derivatives (Mane et al., 1999).

Synthesis of Antineoplastic Agents

- Application : It is used in the synthesis of protected derivatives of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, a component of the didemnin family of antineoplastic macrocyclic depsipeptides (Gonzalez et al., 1996).

Synthesis of Luminescence Sensing Materials

- Application : The compound has been used in the synthesis of novel dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, which show potential as fluorescence sensors for specific chemicals (Shi et al., 2015).

properties

IUPAC Name |

7-(2,5-dimethylphenyl)-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-11-8-9-12(2)13(10-11)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIQDMCLVIFMGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

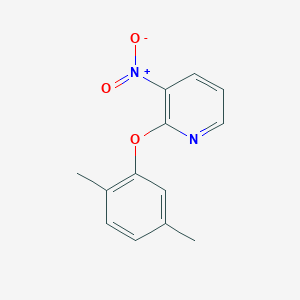

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645265 |

Source

|

| Record name | 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid | |

CAS RN |

898787-98-9 |

Source

|

| Record name | 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)